N-benzyl-5-bromo-2-methoxybenzamide
Overview
Description
N-benzyl-5-bromo-2-methoxybenzamide: is an organic compound with the molecular formula C14H12BrNO2 It is a derivative of benzamide, featuring a benzyl group, a bromine atom at the 5-position, and a methoxy group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-bromo-2-methoxybenzamide typically involves the following steps:
Bromination: The starting material, 2-methoxybenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position.
Benzylation: The brominated intermediate is then subjected to benzylation using benzyl chloride in the presence of a base like potassium carbonate or sodium hydroxide to form the final product, this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-benzyl-5-bromo-2-methoxybenzamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methoxy group and the benzyl moiety.
Hydrolysis: Under acidic or basic conditions, the amide bond in this compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Hydrolysis: Products are 5-bromo-2-methoxybenzoic acid and benzylamine.
Scientific Research Applications
Chemistry: N-benzyl-5-bromo-2-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for studying interactions with biological targets such as enzymes and receptors.
Industry: The compound finds applications in material science, particularly in the development of novel polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-5-bromo-2-methoxybenzamide largely depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets. The benzyl group may enhance lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
5-Bromo-2-methoxybenzenesulfonamide: Similar in structure but contains a sulfonamide group instead of a benzamide group.
N-benzyl-5-bromo-2-methoxybenzenesulfonamide: Contains a sulfonamide group in place of the amide group.
5-Bromo-2-methoxybenzoic acid: Lacks the benzyl group and amide functionality.
Uniqueness: N-benzyl-5-bromo-2-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzyl group, bromine atom, and methoxy group provides a distinct profile that can be exploited in various chemical and biological applications.
Properties
IUPAC Name |
N-benzyl-5-bromo-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-8-7-12(16)9-13(14)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENCDHONKGDOKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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